3-(4-Hydroxybutyl)quinolin-2(1H)-one
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Overview
Description
3-(4-Hydroxybutyl)quinolin-2(1H)-one is a heterocyclic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Hydroxybutyl)quinolin-2(1H)-one typically involves the following steps:
Starting Materials: The synthesis begins with quinoline and 4-hydroxybutylamine.
Reaction Conditions: The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol.
Catalysts: Acid catalysts like hydrochloric acid or sulfuric acid are often used to facilitate the reaction.
Purification: The product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of starting materials.
Continuous Flow Systems: Employing continuous flow systems to enhance reaction efficiency and yield.
Automated Purification: Using automated purification systems to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(4-Hydroxybutyl)quinolin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: The hydroxybutyl side chain can be oxidized to form corresponding ketones or aldehydes.
Reduction: The quinoline core can be reduced to form dihydroquinoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions at the quinoline core.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation Products: Ketones or aldehydes derived from the hydroxybutyl side chain.
Reduction Products: Dihydroquinoline derivatives.
Substitution Products: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
3-(4-Hydroxybutyl)quinolin-2(1H)-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 3-(4-Hydroxybutyl)quinolin-2(1H)-one involves:
Molecular Targets: The compound may target specific enzymes or receptors in biological systems.
Pathways Involved: It can modulate various signaling pathways, leading to its observed biological effects.
Binding Interactions: The hydroxybutyl side chain and quinoline core facilitate binding interactions with target molecules, enhancing its activity.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-2-quinolones: These compounds share a similar quinoline core but differ in the side chain structure.
Dihydroquinolines: Reduced forms of quinoline with different biological activities.
Quinazoline Derivatives: Compounds with a similar heterocyclic structure but different nitrogen positioning.
Uniqueness
3-(4-Hydroxybutyl)quinolin-2(1H)-one is unique due to its specific hydroxybutyl side chain, which imparts distinct chemical and biological properties compared to other quinoline derivatives. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Properties
CAS No. |
647836-41-7 |
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Molecular Formula |
C13H15NO2 |
Molecular Weight |
217.26 g/mol |
IUPAC Name |
3-(4-hydroxybutyl)-1H-quinolin-2-one |
InChI |
InChI=1S/C13H15NO2/c15-8-4-3-6-11-9-10-5-1-2-7-12(10)14-13(11)16/h1-2,5,7,9,15H,3-4,6,8H2,(H,14,16) |
InChI Key |
SLSTWAMJUJNYQU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=O)N2)CCCCO |
Origin of Product |
United States |
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